![molecular formula C15H15ClN4OS B2885203 1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea CAS No. 1024435-76-4](/img/structure/B2885203.png)
1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea
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Description
Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The general structure of a thiourea is R1R2N(CS)NR3R4, where R1, R2, R3, and R4 can be H or any organic groups . The compound you mentioned, “1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea”, is a specific type of thiourea, where R1 is 2-(4-Chlorophenyl)ethyl, R2 is H, R3 is pyridine-4-carbonylamino, and R4 is H.
Synthesis Analysis
Thioureas can be synthesized by the reaction of amines with carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . An efficient and general catalysis process was developed for the direct preparation of various primary O-thiocarbamates/carbamates as well as monosubstituted thioureas/ureas by using thiourea/urea as biocompatible thiocarbonyl (carbonyl) sources .Chemical Reactions Analysis
Thioureas can undergo a variety of chemical reactions due to the presence of both electrophilic (sulfur) and nucleophilic (nitrogen) centers. They can react with isocyanides in the presence of elemental sulfur to produce thioureas in excellent yields . They can also react with (thio)isocyanates to synthesize unsymmetrical (thio)ureas .Scientific Research Applications
Genotoxicity Studies
Thioureas and their derivatives have been extensively studied for their genotoxic effects. Ethylating agents like 1-ethyl-1-nitrosourea (ENU), which share a functional resemblance with thioureas, have been employed in research to understand chemical mutagenesis across various biological models. ENU's utility in generating mutations and inducing tumors in mammals underscores the potential of related thiourea compounds in genetic and cancer research (Shibuya & Morimoto, 1993).
Environmental Chemistry and Toxicology
Compounds like chlorophenols, which contain chlorophenyl groups, have been investigated for their environmental impact, particularly in relation to municipal solid waste incineration and as precursors to dioxins. This highlights the relevance of studying compounds with chlorophenyl units for environmental monitoring and pollution control strategies (Peng et al., 2016).
Coordination Chemistry and Metal Complexes
Thiourea derivatives have found significant application as ligands in coordination chemistry, affecting the properties of metal complexes through intra- and intermolecular hydrogen bonding. This suggests a potential research application for "1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea" in developing new metal complexes with unique properties for catalysis, materials science, and possibly medicinal chemistry (Saeed et al., 2014).
Chemosensors
Thioureas and their derivatives have been used to create chemosensors for detecting various analytes, including anions and neutral molecules. The specific binding and sensing capabilities of thioureas due to their nucleophilic sites offer a promising area for developing novel sensors for environmental monitoring, biological research, and medical diagnostics (Al-Saidi & Khan, 2022).
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c16-13-3-1-11(2-4-13)5-10-18-15(22)20-19-14(21)12-6-8-17-9-7-12/h1-4,6-9H,5,10H2,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFURCBQTUFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NNC(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea |
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